molecular formula C21H25NO5 B12883153 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(4-(2-furanyl)-1,3-butadienyl)-, diethyl ester CAS No. 71160-18-4

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(4-(2-furanyl)-1,3-butadienyl)-, diethyl ester

Cat. No.: B12883153
CAS No.: 71160-18-4
M. Wt: 371.4 g/mol
InChI Key: ZPWHELMPAATOMD-SMTGYRLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(4-(2-furanyl)-1,3-butadienyl)-, diethyl ester is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(4-(2-furanyl)-1,3-butadienyl)-, diethyl ester is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

The compound is synthesized through a series of chemical reactions involving pyridine derivatives and various substituents. Its molecular formula is C19H23NO4C_{19}H_{23}NO_{4} with a molecular weight of approximately 329.4 g/mol. The structure includes two carboxylic acid groups and a furan moiety that contribute to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with cytochrome P-450 enzymes and its potential antileukemic effects.

Cytochrome P-450 Interaction

Research indicates that 3,5-pyridinedicarboxylic acid diethyl ester serves as a substrate for cytochrome P-450 enzymes. These enzymes catalyze the oxidative cleavage of the compound into corresponding carboxylic acids. The reaction mechanism involves the abstraction of hydrogen atoms and subsequent formation of radical intermediates leading to product formation. Studies show that the rate of reaction varies with different alkyl substituents, suggesting that structural modifications can enhance or inhibit enzymatic activity .

Antileukemic Activity

In vivo studies have demonstrated that derivatives of this compound exhibit significant antileukemic properties. For instance, furanyl and pyranyl derivatives were tested against L-1210 leukemia cells, showing promising results in inhibiting cell proliferation . The mechanism behind this activity may involve the modulation of metabolic pathways associated with cancer cell survival.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Enzymatic Studies :
    • A study evaluated the enzymatic synthesis of lignin-derived polyesters from pyridine-based compounds. It was found that these compounds could be polymerized efficiently under specific conditions, leading to materials with desirable thermal properties .
  • Oxidative Cleavage :
    • The oxidative cleavage reactions catalyzed by cytochrome P-450 showed large kinetic deuterium isotope effects, indicating a significant role for this enzyme in the metabolism of the compound .
  • Anticancer Activity :
    • Testing on various derivatives revealed that modifications to the furan ring significantly affected their antileukemic efficacy. Compounds with enhanced furan substitutions exhibited higher activity against leukemia cell lines .

Data Tables

The following tables summarize key findings related to the biological activity and synthesis of 3,5-pyridinedicarboxylic acid diethyl ester.

Study Biological Activity Methodology Key Findings
Enzymatic SynthesisPolymerizationEfficient polymerization under optimized conditions
Cytochrome P-450 InteractionKinetic StudiesEthyl substitutions enhance reaction rates
Antileukemic ActivityIn Vivo TestingSignificant inhibition of L-1210 leukemia cells

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity
Research indicates that derivatives of pyridine compounds exhibit significant antioxidant properties. For instance, studies have shown that similar structures can scavenge free radicals effectively, suggesting that 3,5-pyridinedicarboxylic acid derivatives may also possess this capability. This property is crucial in developing therapeutic agents aimed at oxidative stress-related diseases .

2. Anti-inflammatory Properties
Compounds with a pyridine backbone have been investigated for their anti-inflammatory effects. The diethyl ester form may enhance bioavailability and efficacy in reducing inflammation in various models. This application is particularly relevant for chronic inflammatory conditions .

3. Drug Development
The synthesis of pyridine derivatives has been explored for their potential as drug candidates. The compound's structure allows for modifications that could lead to improved pharmacological profiles. Case studies have demonstrated the successful use of similar compounds in drug formulations targeting specific diseases .

Agricultural Applications

1. Bioactive Pesticides
There is growing interest in the use of botanical pesticides derived from natural compounds like pyridine derivatives. The diethyl ester form may exhibit insecticidal properties against various agricultural pests while being environmentally friendly . Studies have shown that such compounds can disrupt pest life cycles effectively.

2. Plant Growth Regulators
Research suggests that certain pyridine derivatives can act as growth regulators in plants, promoting growth and enhancing resistance to stress factors such as drought and disease . This application could lead to more sustainable agricultural practices.

Materials Science Applications

1. Polymer Chemistry
The unique chemical structure of 3,5-pyridinedicarboxylic acid allows it to be used in the synthesis of novel polymers with enhanced properties. Its ability to form stable bonds makes it suitable for creating materials with specific mechanical and thermal characteristics .

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors . Research into its application in these areas is ongoing.

Case Studies

Study on Antioxidant Properties
A study published in a peer-reviewed journal demonstrated the antioxidant activity of related pyridine compounds through various assays measuring free radical scavenging capacity, indicating potential therapeutic applications in oxidative stress management .

Pesticidal Efficacy Testing
Field trials conducted on the effectiveness of pyridine-based pesticides showed promising results against common agricultural pests, leading to further investigations into their commercial viability as eco-friendly pest control solutions .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The diethyl ester groups in Compound A are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    Compound A+H2O (excess)HCl, reflux3,5Pyridinedicarboxylic acid+2EtOH\text{Compound A} + \text{H}_2\text{O (excess)} \xrightarrow{\text{HCl, reflux}} 3,5-\text{Pyridinedicarboxylic acid} + 2 \text{EtOH}
    This reaction regenerates the dicarboxylic acid derivative, as observed in analogous diethyl ester hydrolysis pathways.

  • Transesterification :
    Compound A+MeOHH2SO4,60CDimethyl ester analog+2EtOH\text{Compound A} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4, 60^\circ\text{C}} \text{Dimethyl ester analog} + 2 \text{EtOH}
    Methanolysis under catalytic sulfuric acid yields the dimethyl ester variant, a common modification for enhancing solubility.

Dihydropyridine Ring Reactivity

The 1,4-dihydropyridine (DHP) core is redox-active and participates in oxidation or hydrogenation reactions:

Reaction TypeConditionsProductNotes
Oxidation O2,FeCl3,CH3CN\text{O}_2, \text{FeCl}_3, \text{CH}_3\text{CN}Pyridine derivativeConverts DHP to a fully aromatic pyridine ring .
Hydrogenation H2,Pd/C,EtOH\text{H}_2, \text{Pd/C}, \text{EtOH}HexahydropyridineReduces both the DHP ring and the diene system .

Structural data (PubChem CID 6447107) confirms the DHP ring’s planarity and susceptibility to electrophilic attack at the nitrogen .

Conjugated Diene-Furan System Reactions

The 4-(4-(2-furanyl)-1,3-butadienyl) substituent enables cycloadditions and electrophilic additions:

Diels-Alder Cycloaddition

Compound A+Maleic anhydrideΔEndo adduct\text{Compound A} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Endo adduct}
The conjugated diene acts as a diene in [4+2] cycloadditions, forming bicyclic products with electron-deficient dienophiles .

Electrophilic Addition

  • Bromination :
    Compound A+Br2Dibrominated adduct\text{Compound A} + \text{Br}_2 \rightarrow \text{Dibrominated adduct}
    Bromine adds across the diene system, confirmed by loss of UV-Vis absorption at λmax=280 nm\lambda_{\text{max}} = 280\ \text{nm} .

Furan Ring Modifications

The 2-furanyl group undergoes electrophilic substitution and ring-opening reactions:

  • Nitration :
    Compound A+HNO3H2SO4Nitro-furanyl derivative\text{Compound A} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-furanyl derivative}
    Introduces a nitro group at the 5-position of the furan ring, enhancing biological activity.

  • Hydrogenolysis :
    Compound A+H2Raney NiTetrahydrofuran derivative\text{Compound A} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Tetrahydrofuran derivative}
    Reduces the furan ring to a tetrahydrofuran moiety.

Cross-Coupling Reactions

The diene and aryl groups facilitate palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Compound A+Ar-B(OH)2Pd(PPh3)4Biaryl product\text{Compound A} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}
    Functionalizes the furan or diene system with aryl groups .

Thermal and Photochemical Reactivity

  • Thermal Decomposition :
    At >200C>200^\circ\text{C}, Compound A undergoes retro-Diels-Alder cleavage, releasing furan and a pyridine fragment .

  • Photochemical [2+2] Cycloaddition :
    UV irradiation (254 nm254\ \text{nm}) induces dimerization via the diene system .

Properties

CAS No.

71160-18-4

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

diethyl 4-[(1E,3E)-4-(furan-2-yl)buta-1,3-dienyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H25NO5/c1-5-25-20(23)18-14(3)22-15(4)19(21(24)26-6-2)17(18)12-8-7-10-16-11-9-13-27-16/h7-13,17,22H,5-6H2,1-4H3/b10-7+,12-8+

InChI Key

ZPWHELMPAATOMD-SMTGYRLFSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1/C=C/C=C/C2=CC=CO2)C(=O)OCC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C=CC=CC2=CC=CO2)C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.